1-Acetyl-3-methyl-3-azetidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-methylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3-methylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Michael addition and other similar reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-3-methylazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-acetyl-3-methylazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving azetidine derivatives.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- 1-methylazetidine-3-carboxylic acid
- L-azetidine-2-carboxylic acid
- 3-alkoxyazetidines
Uniqueness
1-acetyl-3-methylazetidine-3-carboxylic acid is unique due to its specific functional groups and the presence of both an acetyl and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other azetidine derivatives .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-acetyl-3-methylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(2,4-8)6(10)11/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
GRSLYHBOLCCAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.